2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate
Description
2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate is a synthetic compound featuring a piperazine core substituted with a 4-methoxyphenyl group at the 1-position and a 3,4,5-trimethoxybenzoate ester moiety linked via a ketone-containing ethyl chain. This structure combines aromatic methoxy groups, known for enhancing lipophilicity and receptor interactions, with a piperazine scaffold that often contributes to CNS activity .
Properties
IUPAC Name |
[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O7/c1-28-18-7-5-17(6-8-18)24-9-11-25(12-10-24)21(26)15-32-23(27)16-13-19(29-2)22(31-4)20(14-16)30-3/h5-8,13-14H,9-12,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNIZTRBVWAAPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate. They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine.
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, and exhibits affinity in a certain range. This interaction can lead to changes in the function of these receptors, potentially influencing numerous conditions associated with these receptors.
Biochemical Pathways
It is known that alpha1-adrenergic receptors, the primary targets of this compound, are associated with numerous neurodegenerative and psychiatric conditions. Therefore, it can be inferred that the compound may influence these pathways.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. Most of the novel compounds showed alpha1-adrenergic affinity in a certain range. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds.
Biochemical Analysis
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
The effects of different dosages of 2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate in animal models have not been reported in the literature. Studies are needed to determine any threshold effects, as well as any toxic or adverse effects at high doses.
Biological Activity
2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 379.4 g/mol. The structure features a piperazine ring connected to a methoxyphenyl group and a benzoate moiety, which may contribute to its biological properties.
Research indicates that compounds containing piperazine rings often exhibit various pharmacological effects due to their ability to interact with neurotransmitter receptors. Specifically, this compound may modulate serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders.
Biological Activity and Therapeutic Potential
- Antidepressant Activity : Preliminary studies suggest that derivatives of piperazine can exhibit antidepressant-like effects in animal models. The modulation of serotonin levels through receptor interaction is hypothesized to be a significant factor in this activity .
- Antimicrobial Properties : Some studies have indicated that compounds similar to 2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate possess antimicrobial activity against various bacterial strains. This could be beneficial in developing new antibiotics .
- Cytotoxic Effects : Research has shown that certain piperazine derivatives can induce cytotoxicity in cancer cell lines. The specific pathways involved may include apoptosis and cell cycle arrest mechanisms .
Case Studies
- Study on Antidepressant Effects : A study conducted on animal models demonstrated that administration of piperazine derivatives resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The compound's efficacy was compared to standard antidepressants like fluoxetine .
- Antimicrobial Screening : A screening assay evaluated the antimicrobial activity of various piperazine compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited promising inhibitory effects, suggesting potential therapeutic applications in infectious diseases .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Structural Features :
- Piperazine ring : A six-membered diamine ring enabling conformational flexibility and hydrogen bonding.
- 3,4,5-Trimethoxybenzoate ester : A sterically bulky aromatic group that may enhance metabolic stability compared to simpler esters .
The presence of multiple methoxy groups likely increases logP values, favoring blood-brain barrier penetration .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural analogs.
Key Observations :
Substituent Impact on Solubility :
- The target compound’s 3,4,5-trimethoxybenzoate ester likely reduces aqueous solubility compared to simpler esters (e.g., methyl benzoate derivatives in C6) due to increased hydrophobicity .
- Hydrochloride salts (e.g., {2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride) exhibit enhanced solubility in polar solvents .
Thermal Stability: Thiazole derivatives (e.g., compound 13 ) show higher melting points (>280°C) than quinoline-based analogs (C6, yellow solid), suggesting stronger intermolecular interactions from hydrogen-bonding thiazole groups.
Key Observations :
- The target compound’s synthesis likely follows routes similar to C6 or thiazole derivatives , involving piperazine-aryl coupling and esterification.
- Analytical validation for precise quantification (e.g., HPLC for Epimidin ) is critical for pharmacological development but is currently lacking for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
